molecular formula C19H32N2O2 B2767008 benzyl N-(11-aminoundecyl)carbamate CAS No. 1823473-61-5

benzyl N-(11-aminoundecyl)carbamate

Cat. No.: B2767008
CAS No.: 1823473-61-5
M. Wt: 320.477
InChI Key: IQMBDSJEQFMSGL-UHFFFAOYSA-N
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Description

Benzyl N-(11-aminoundecyl)carbamate is a chemical compound with the molecular formula C19H32N2O2 and a molecular weight of 320.477. It is a derivative of benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 .


Synthesis Analysis

Benzyl carbamate, a precursor to this compound, can be synthesized from benzyl chloroformate with ammonia . Carbamates, in general, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of benzyl carbamate, a related compound, is C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .


Physical And Chemical Properties Analysis

Benzyl carbamate, a related compound, is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular weight of 151.16 .

Scientific Research Applications

Analytical and Bioanalytical Applications

A study described the use of a derivatizing agent, closely related to benzyl N-(11-aminoundecyl)carbamate, for the improved analysis of amino acids by HPLC with fluorescence detection. This agent demonstrated significant sensitivity and specificity in detecting trace levels of amino acids, making it a powerful tool for analyzing the chemical compositions of complex biological samples like hydrolyzed bee pollen. The method allowed for the quantitative analysis of difficult-to-determine amino acids, showing potential for broad applications in bioanalytical chemistry (J. You et al., 2007).

Material Science and Gel Formation

In material science, benzyl and tert-butyl carbamate derivatives of 1,ω-amino acids, similar to this compound, have been studied for their ability to gelate polar organic solvents and water. These compounds can gelate at very low concentrations due to multiple force contributions—H-bond, van der Waals, and ionic interactions. This property is particularly valuable for designing new materials with potential applications in drug delivery, environmental remediation, and as scaffolds in tissue engineering (A. D'Aléo et al., 2007).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research has focused on the use of carbonyldiimidazole for the eco-friendly and mechanochemical preparation of carbamates, including those related to this compound. This approach provides a sustainable method for synthesizing carbamates under mild conditions without the need for activation, highlighting its potential for green chemistry applications (Marialucia Lanzillotto et al., 2015).

Environmental Biodegradation

Regarding environmental applications, the degradation of carbendazim, a fungicide structurally related to carbamates, by Rhodococcus erythropolis has been studied. This research is crucial for developing bioremediation strategies to mitigate the environmental impact of carbamate pesticides. The isolated strain efficiently degraded carbendazim, suggesting that similar microbial degradation pathways could be explored for this compound and related compounds, potentially offering a biological solution to remove these chemicals from contaminated environments (Xinjian Zhang et al., 2013).

Safety and Hazards

Benzyl carbamate may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

benzyl N-(11-aminoundecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c20-15-11-6-4-2-1-3-5-7-12-16-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBDSJEQFMSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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